

Application of p-Naphtholbenzein in Titrimetry: A Note on Complexometric Titrations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Naphtholbenzein

Cat. No.: B087086

[Get Quote](#)

Initial Assessment: Based on a comprehensive review of chemical literature, **p-Naphtholbenzein** is established as a pH indicator for acid-base titrations, particularly in non-aqueous systems.^{[1][2]} Its mechanism relies on a color change in response to a change in the hydrogen ion concentration (pH) of the solution.^[1] The current body of scientific evidence does not support the use of **p-Naphtholbenzein** as a metallochromic indicator for complexometric titrations. Metallochromic indicators function by forming a colored complex with metal ions, and the color change at the endpoint of a complexometric titration is due to the displacement of the indicator from the metal-indicator complex by a stronger chelating agent, such as EDTA.

In light of this, and to provide a valuable and accurate resource, this document will first clarify the role of **p-Naphtholbenzein** in titrimetry and then present a detailed application note and protocol for a standard complexometric titration: the determination of zinc concentration using EDTA with Eriochrome Black T as the indicator.

Understanding p-Naphtholbenzein's Function as a pH Indicator

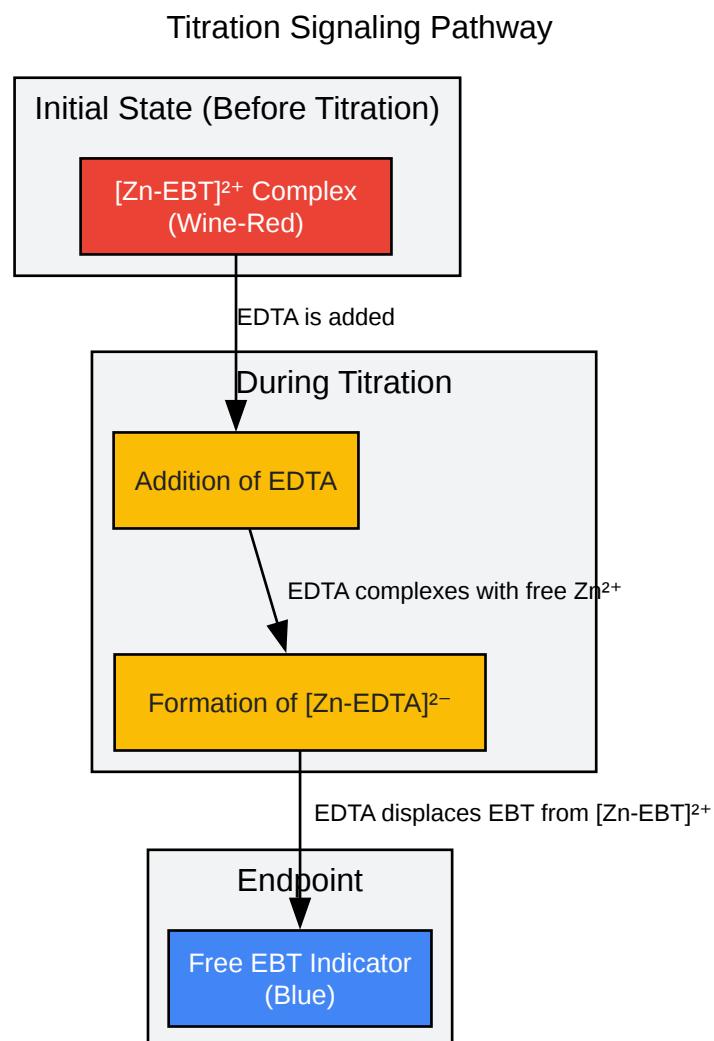
p-Naphtholbenzein exhibits a distinct color change over a specific pH range.^{[1][3][4]} In titrations for determining the acid or base number of petroleum products, for instance, it changes from orange in an acidic medium to green-brown in a basic medium.^[2] This color transition is due to the structural transformation of the indicator molecule with varying pH.^[1]

Key distinction for complexometric titrations: A fundamental requirement for a metallochromic indicator is its ability to form a complex with the metal ion being titrated. This metal-indicator complex must have a different color from the free indicator and must be less stable than the metal-EDTA complex. At the endpoint, EDTA displaces the indicator from the metal, causing a sharp color change. There is no indication in the reviewed literature that **p-Naphtholbenzein** possesses these metal-complexing properties.

Application Notes and Protocols: Complexometric Titration of Zinc with EDTA

As a practical and widely used alternative, the following section provides detailed application notes and protocols for the complexometric titration of zinc using EDTA, a standard method in pharmaceutical and chemical analysis.^{[5][6][7][8]}

Principle of the Method


The quantitative determination of zinc ions (Zn^{2+}) is achieved through titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA). EDTA, a hexadentate ligand, forms a highly stable, water-soluble 1:1 complex with zinc ions.^{[5][6]} The endpoint of the titration is detected using a metallochromic indicator, Eriochrome Black T (EBT).

In an alkaline solution ($pH \approx 10$), maintained by an ammonia-ammonium chloride buffer, zinc ions initially form a wine-red complex with the EBT indicator.^{[5][9]} As the EDTA titrant is added, it progressively chelates the free zinc ions. At the equivalence point, when all the zinc has been complexed by EDTA, the EDTA displaces the zinc from the less stable Zn -EBT complex. This releases the free indicator into the solution, resulting in a sharp color change from wine-red to blue.^{[5][7][9]}

Chemical Reactions

- Formation of the Zinc-Indicator Complex: $Zn^{2+} + \text{EBT} \text{ (blue)} \rightarrow [\text{Zn-EBT}]^{2+} \text{ (wine-red)}$
- Titration Reaction: $Zn^{2+} + [\text{EDTA}]^{4-} \rightarrow [\text{Zn-EDTA}]^{2-}$
- Endpoint Reaction: $[\text{Zn-EBT}]^{2+} \text{ (wine-red)} + [\text{EDTA}]^{4-} \rightarrow [\text{Zn-EDTA}]^{2-} + \text{EBT} \text{ (blue)}$

Signaling Pathway of the Titration

[Click to download full resolution via product page](#)

Caption: Logical flow of the complexometric titration of zinc with EDTA.

Experimental Protocols

Preparation of Reagents

- 0.05 M Edetate Disodium (EDTA) Volumetric Solution (VS):

- Dissolve approximately 18.6 g of disodium edetate dihydrate in sufficient deionized water to make 1000 mL.[\[5\]](#)
- Standardization:
 - Accurately weigh about 200 mg of primary standard zinc metal.
 - Dissolve it in 10 mL of dilute hydrochloric acid and dilute with deionized water to 100.0 mL in a volumetric flask.
 - Take a 20.0 mL aliquot of this solution.
 - Add 5 mL of ammonia-ammonium chloride buffer TS and a small amount of Eriochrome Black T indicator mixture.
 - Titrate with the prepared EDTA solution to a deep blue endpoint.[\[5\]](#)
 - Calculate the molarity of the EDTA solution.
- Ammonia-Ammonium Chloride Buffer (pH 10):
 - Dissolve 54 g of ammonium chloride in 200 mL of deionized water.[\[5\]](#)
 - Add 350 mL of concentrated ammonia.[\[5\]](#)
 - Dilute with deionized water to 1000 mL.[\[5\]](#)
- Eriochrome Black T (EBT) Indicator:
 - Prepare a mixture by triturating 100 mg of Eriochrome Black T with 20 g of analytical grade sodium chloride.[\[7\]](#)[\[8\]](#)

Titration Procedure

- Sample Preparation:
 - Accurately weigh a quantity of the zinc-containing sample expected to contain between 23-29 mg of zinc.[\[7\]](#)

- Dissolve the sample in deionized water and quantitatively transfer it to a 250 mL Erlenmeyer flask.
- Dilute to approximately 100 mL with deionized water.[\[7\]](#)
- Titration:
 - Add 2-3 mL of the ammonia-ammonium chloride buffer (pH 10) to the sample solution.[\[7\]](#)
[\[10\]](#)
 - Add approximately 50-100 mg of the EBT indicator mixture. The solution should turn a wine-red color.[\[5\]](#)
 - Titrate with the standardized 0.05 M EDTA VS.
 - The endpoint is reached when the color changes from wine-red to a distinct blue.[\[7\]](#)[\[8\]](#)
 - Record the volume of EDTA consumed.
 - Repeat the titration at least two more times for accuracy.

Experimental Workflow

Caption: Workflow for the complexometric determination of zinc.

Data Presentation and Calculations

The concentration of zinc in the sample can be calculated using the data obtained from the titrations.

Quantitative Data Summary Table

Parameter	Value
Molarity of Standard EDTA (M_EDTA)	Calculated from standardization
Volume of EDTA used (V_EDTA)	Average from titrations (L)
Molecular Weight of Zinc (MW_Zn)	65.38 g/mol
Stoichiometric Ratio (EDTA:Zn)	1:1
Weight of Sample (W_sample)	Initial weight of sample (g)

Calculation of Zinc Content

The calculation is based on the 1:1 stoichiometry of the zinc-EDTA reaction.

- Moles of EDTA used: $\text{Moles}_{\text{EDTA}} = \text{M}_{\text{EDTA}} \times \text{V}_{\text{EDTA}}$
- Moles of Zinc in the sample: $\text{Moles}_{\text{Zn}} = \text{Moles}_{\text{EDTA}}$
- Mass of Zinc in the sample: $\text{Mass}_{\text{Zn}} (\text{g}) = \text{Moles}_{\text{Zn}} \times \text{MW}_{\text{Zn}}$
- Percentage of Zinc in the sample: $\% \text{ Zn} = (\text{Mass}_{\text{Zn}} / \text{W}_{\text{sample}}) \times 100$

This detailed protocol for the complexometric titration of zinc serves as a robust and reliable method for researchers, scientists, and drug development professionals requiring accurate quantification of zinc in various samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ptplab.net [ptplab.net]
- 3. medchemexpress.com [medchemexpress.com]

- 4. p-Naphtholbenzein, Practical grade [himedialabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimation of Zinc by EDTA | DOCX [slideshare.net]
- 7. titrations.info [titrations.info]
- 8. gldbirdgel.com [gldbirdgel.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application of p-Naphtholbenzein in Titrimetry: A Note on Complexometric Titrations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087086#p-naphtholbenzein-in-complexometric-titrations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com